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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based quantitative analysis, the selection of an appropriate

fluorophore is paramount to achieving sensitive and reliable results. This guide provides an

objective comparison of ATTO 700, a near-infrared fluorescent dye, with its common

alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Near-Infrared Dyes
ATTO 700 is a zwitterionic fluorescent dye characterized by its strong absorption and high

photostability, making it a robust choice for various quantitative applications.[1][2] To aid in the

selection process, the following tables summarize the key photophysical properties and

performance characteristics of ATTO 700 in comparison to other widely used near-infrared

dyes, Alexa Fluor 700 and Cy5.5.
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Property ATTO 700 Alexa Fluor 700 Cy5.5

Excitation Max (nm) 700[3] 696-702[3][4] 675[5]

Emission Max (nm) 716-719[3][6] 719-723[3][4] 694[5]

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
120,000[6] 192,000[4] 250,000

Fluorescence

Quantum Yield
~0.25[1][4] ~0.25[4] ~0.28

Brightness (Ext. Coeff.

x QY)
30,000 48,000[4] 70,000

Key Features

High photostability,

zwitterionic nature

reduces non-specific

binding.[1][2]

High photostability

and brightness, less

prone to aggregation

than Cy dyes.[7]

High extinction

coefficient.

Table 1: Photophysical Properties of ATTO 700 and Alternatives. Brightness is a calculated

value and can vary depending on the environment.

Quantitative comparisons often highlight the superior performance of Alexa Fluor dyes in terms

of brightness and photostability over cyanine dyes like Cy5.5. This is attributed to reduced dye

aggregation and self-quenching, particularly at higher degrees of labeling on proteins.[7] While

ATTO dyes are known for their high photostability, direct quantitative comparisons of

photobleaching rates with Alexa Fluor 700 and Cy5.5 under identical conditions are not readily

available in the literature. However, the rigid structure of ATTO dyes contributes to their

enhanced stability.[2]

Experimental Protocols for Quantitative Analysis
Accurate quantitative analysis relies on standardized and well-documented experimental

procedures. Below are detailed protocols for key applications of ATTO 700.

Protocol 1: Covalent Labeling of Antibodies with ATTO
700 NHS Ester
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This protocol describes the labeling of primary antibodies with ATTO 700 N-

hydroxysuccinimidyl (NHS) ester for use in quantitative immunofluorescence.

Materials:

Primary antibody (amine-free buffer, e.g., PBS)

ATTO 700 NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:

Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-5

mg/mL. Ensure the buffer is free of amine-containing substances.

Dye Preparation: Immediately before use, dissolve the ATTO 700 NHS ester in DMSO to a

concentration of 1-10 mg/mL.

Conjugation: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.

Incubate for 1 hour at room temperature with gentle stirring.

Purification: Separate the labeled antibody from unreacted dye using a gel filtration column

(e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction contains the

labeled antibody.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for protein) and 700 nm (for ATTO 700).

Protocol 2: Quantitative Immunofluorescence
Microscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the steps for quantitative analysis of protein expression in cells using

ATTO 700-labeled antibodies.

Materials:

Cells grown on coverslips

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

ATTO 700-labeled primary or secondary antibody

Antifade mounting medium

Fluorescence microscope with appropriate filters for near-infrared dyes

Procedure:

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes,

followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

Blocking: Block non-specific binding sites by incubating with 1% BSA for 30 minutes.

Antibody Incubation: Incubate with the ATTO 700-labeled antibody at the predetermined

optimal concentration for 1 hour at room temperature.

Washing: Wash the cells three times with PBS to remove unbound antibodies.

Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

Imaging: Acquire images using a fluorescence microscope equipped with a laser and filter

set appropriate for ATTO 700 (e.g., excitation at 640 nm and emission collection at >670

nm). Ensure consistent imaging settings (laser power, exposure time, etc.) across all

samples for quantitative comparison.
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Image Analysis: Quantify the fluorescence intensity in the region of interest using image

analysis software.

Visualizing Experimental Workflows and Signaling
Pathways
Antibody Labeling and Purification Workflow
The following diagram illustrates the key steps involved in labeling an antibody with ATTO 700
NHS ester and subsequent purification.
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Reaction Purification
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Click to download full resolution via product page

Workflow for antibody labeling with ATTO 700.

FRET-Based Analysis of G-Protein Coupled Receptor
(GPCR) Signaling
ATTO dyes can be employed as Förster Resonance Energy Transfer (FRET) pairs to study

molecular interactions, such as the conformational changes in G-protein coupled receptors

(GPCRs) upon ligand binding.[8] The diagram below illustrates a conceptual FRET-based

assay to monitor GPCR activation.

GPCR activation monitored by FRET.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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